1-Bromotridecane

描述

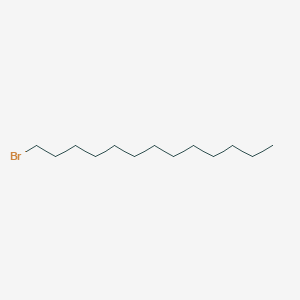

Structure

3D Structure

属性

IUPAC Name |

1-bromotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDNZQUBFCYTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049355 | |

| Record name | 1-Bromotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-09-3 | |

| Record name | 1-Bromotridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecane, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromotridecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromotridecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromotridecane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, specifications, and synthetic applications of 1-Bromotridecane, a key building block in organic synthesis and pharmaceutical development.

Introduction

This compound (C₁₃H₂₇Br) is a linear alkyl bromide that serves as a versatile intermediate in a variety of chemical syntheses. Its long thirteen-carbon chain makes it a valuable reagent for introducing lipophilicity into molecules, a critical factor in modifying the pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and a discussion of its applications in research and drug development.

Chemical Properties and Specifications

This compound is a colorless to light yellow liquid at room temperature.[1] It is stable under normal conditions but is incompatible with strong bases and strong oxidizing agents.[1] Key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₇Br | [2][3] |

| Molecular Weight | 263.26 g/mol | |

| CAS Number | 765-09-3 | [3] |

| Appearance | Colorless to light yellow liquid/oil | [1] |

| Density | 1.03 g/mL at 25 °C | [4] |

| Boiling Point | 148-150 °C at 10 mmHg | [4] |

| Melting Point | 4-7 °C | [4] |

| Refractive Index (n20/D) | 1.459 | [4] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Solubility | Soluble in Chloroform, Methanol. | [6] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Database/Source |

| ¹H NMR | PubChem, SpectraBase |

| ¹³C NMR | PubChem, SpectraBase |

| Infrared (IR) Spectrum | NIST WebBook, PubChem |

| Mass Spectrum | NIST WebBook, PubChem |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a common reaction of this compound are provided below. These protocols are based on established procedures for similar long-chain alkyl bromides and specific examples found in the literature.

Synthesis of this compound from 1-Tridecanol

This protocol describes the synthesis of this compound from its corresponding alcohol, 1-tridecanol, using hydrobromic and sulfuric acids.[7][8]

Materials:

-

1-Tridecanol

-

48% Hydrobromic acid

-

Concentrated Sulfuric acid

-

Sodium carbonate solution (10%)

-

Anhydrous calcium chloride or sodium sulfate

-

Round-bottom flask with reflux condenser and distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, add 1-tridecanol.

-

With stirring, slowly add a 25% excess of 48% hydrobromic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours to ensure complete conversion of the alcohol.

-

After reflux, allow the mixture to cool to room temperature. Two layers will form.

-

Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

-

Wash the organic layer (crude this compound) successively with water, 10% sodium carbonate solution, and again with water.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation, collecting the fraction boiling at 148-150 °C at 10 mmHg.[9][10][11]

Synthesis and Purification Workflow for this compound.

Grignard Reagent Formation and Reaction

This compound can be used to form a Grignard reagent, which is a powerful nucleophile for creating carbon-carbon bonds.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as initiator)

-

An appropriate electrophile (e.g., an aldehyde, ketone, or ester)

-

Three-neck round-bottom flask with a reflux condenser and an addition funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Ensure all glassware is oven-dried to remove any traces of water.

-

Place magnesium turnings in the three-neck flask under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the addition funnel, prepare a solution of this compound in anhydrous diethyl ether or THF.

-

Add a small amount of the this compound solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the tridecylmagnesium bromide Grignard reagent.

-

The solution of the electrophile in anhydrous ether or THF is then added dropwise to the Grignard reagent at a controlled temperature (often 0 °C).

-

After the addition is complete, the reaction is stirred for a specified time to ensure completion.

-

The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid.

-

The product is extracted with an organic solvent, washed, dried, and purified by chromatography or distillation.

Logical Flow of a Grignard Reaction using this compound.

Applications in Research and Drug Development

The primary utility of this compound in drug development lies in its function as an alkylating agent. The long tridecyl chain is lipophilic, and its incorporation into a molecule can significantly enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[12][13]

Key Applications:

-

Synthesis of Active Pharmaceutical Ingredients (APIs): this compound is used as a starting material or intermediate in the multi-step synthesis of various APIs where a long alkyl chain is required to modulate solubility and bioavailability.[12]

-

Increasing Lipophilicity: By attaching the tridecyl group to a pharmacophore, medicinal chemists can fine-tune the lipophilicity of a drug candidate, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[13]

-

Synthesis of Labeled Compounds: It has been used in the synthesis of carbon-13 labeled tetradecanoic acid, a tool for metabolic research.[5]

-

Formation of Quaternary Ammonium Compounds: this compound can react with tertiary amines to form quaternary ammonium salts, a class of compounds with applications as surfactants and antimicrobial agents.

While this compound itself is not known to have a direct biological signaling role, its incorporation into other molecules can lead to compounds with significant biological activity.[6] The introduction of the bromine atom also offers a site for further chemical modification through halogen bonding, a strategy increasingly used in drug design to enhance binding affinity and specificity.[14][15][16]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, dark place in a tightly sealed container.[1]

Conclusion

This compound is a fundamental building block in organic chemistry with significant applications in the pharmaceutical industry. Its well-defined chemical and physical properties, coupled with its reactivity as an alkylating agent, make it an invaluable tool for researchers and drug development professionals. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this compound in the laboratory and in the development of new therapeutic agents.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | C13H27Br | CID 13000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1-ブロモトリデカン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-ブロモトリデカン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 1-Bromotetradecane synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. How To [chem.rochester.edu]

- 10. KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby - Google Patents [patents.google.com]

- 11. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. omicsonline.org [omicsonline.org]

- 14. jms.ump.edu.pl [jms.ump.edu.pl]

- 15. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 1-Bromotridecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromotridecane, a long-chain alkyl bromide, serves as a key intermediate in various organic syntheses. Its utility in the development of novel chemical entities, including potential therapeutic agents and functional materials, necessitates a thorough understanding of its fundamental physical characteristics. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the effective handling, characterization, and application of this compound.

Core Physical Properties

The physical properties of this compound are crucial for its application in synthesis, purification, and formulation. A summary of these properties is presented in the table below, compiled from various reputable chemical data sources.

| Property | Value |

| Molecular Formula | C₁₃H₂₇Br[1][2][3] |

| Molecular Weight | 263.26 g/mol [1][2][4] |

| Appearance | Colorless to light yellow liquid/oil[2][3] |

| Melting Point | 4-7 °C[2][3][5][6] |

| Boiling Point | 148-150 °C at 10 mmHg[2][3][5][6] |

| Density | 1.03 g/mL at 25 °C[2][5][6] |

| Refractive Index (n20/D) | 1.459[2][3][5][6] |

| Solubility | Soluble in chloroform and methanol.[2][3][6] Generally soluble in organic solvents but poorly soluble in water.[7][8][9][10] |

| Vapor Density | 9.2 (vs air)[2][5][6] |

| Flash Point | >110 °C (>230 °F)[2][6] |

| CAS Number | 765-09-3[1][2][3] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key physical parameters of liquid compounds like this compound.

Determination of Boiling Point (Micro-Boiling Point Method using a Thiele Tube)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, the micro-boiling point method is highly effective.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level just above the side arm.

-

The thermometer and test tube assembly are immersed in the Thiele tube, ensuring the rubber band is above the oil level to prevent it from dissolving.

-

The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample has reached its boiling point and its vapor is filling the capillary.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[11] This temperature is recorded.

-

The procedure should be repeated to ensure accuracy.

Determination of Melting Point

For substances like this compound, which has a melting point near room temperature, a standard melting point apparatus can be used.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (solidified by cooling)

Procedure:

-

A small amount of solidified this compound is introduced into the open end of a capillary tube.

-

The tube is tapped gently to pack the sample into the sealed end, to a height of about 2-3 mm.

-

The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[12][13][14][15] For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Density

The density of a liquid is its mass per unit volume. This can be determined gravimetrically.

Apparatus:

-

Pycnometer or a volumetric flask (e.g., 1 mL or 5 mL)

-

Analytical balance

-

Thermometer

-

Constant temperature bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid should be controlled, typically at 25 °C using a water bath.

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.

-

The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.[16][17][18][19][20]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

The refractometer is turned on and the prism temperature is set to the desired value (commonly 20 °C) using the circulating water bath.

-

The prism is cleaned with a suitable solvent and dried with a lint-free tissue.

-

A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

-

The prism is closed and the light source is positioned.

-

While looking through the eyepiece, the handwheel is adjusted until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index value is read from the instrument's scale.[1][2][3][5][6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of a liquid organic compound such as this compound.

Caption: Workflow for determining the physical properties of this compound.

Application in Research and Development

Alkyl halides, including this compound, are versatile reagents in organic synthesis.[21] They are frequently employed in alkylation reactions to form new carbon-carbon and carbon-heteroatom bonds. In the context of drug development, the long alkyl chain of this compound can be incorporated into molecules to increase their lipophilicity, which can influence pharmacokinetic properties such as absorption and membrane permeability.[22][23][24] While this compound itself is not typically considered a biologically active signaling molecule, it serves as a crucial building block in the synthesis of more complex structures that may exhibit biological activity.[25] For instance, it has been used in the synthesis of labeled fatty acids and other complex organic molecules.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of this compound, along with standardized experimental protocols for their measurement. The accurate determination of these properties is essential for the effective use of this compound in research and industrial applications. The provided information serves as a valuable resource for scientists and professionals engaged in chemical synthesis and drug development, facilitating the safe and efficient handling and application of this compound.

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 4. This compound|lookchem [lookchem.com]

- 5. ucc.ie [ucc.ie]

- 6. mt.com [mt.com]

- 7. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 8. smart.dhgate.com [smart.dhgate.com]

- 9. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

- 10. selfstudys.com [selfstudys.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. davjalandhar.com [davjalandhar.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Alkyl Halides - Enamine [enamine.net]

- 22. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound | 765-09-3 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromotridecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 1-Bromotridecane, with a specific focus on its melting and boiling points. The information presented herein is intended to support research and development activities by providing accurate and readily accessible data.

Physicochemical Data of this compound

This compound is a linear alkyl halide with the chemical formula C13H27Br. Its physical properties are crucial for a variety of applications, including its use as a building block in organic synthesis. A summary of its key physicochemical data is presented in the table below.

| Property | Value | Reference Conditions |

| Melting Point | 4-7 °C | (lit.)[1][2][3][4] |

| Boiling Point | 148-150 °C | at 10 mmHg (lit.)[1][2][3][4] |

| Density | 1.03 g/mL | at 25 °C (lit.)[1][3] |

| Refractive Index | n20/D 1.459 | (lit.)[1][2][3] |

| Flash Point | >110 °C | closed cup[2][3] |

| Vapor Pressure | 0.00322 mmHg | at 25°C[1][2] |

Experimental Protocols

The determination of melting and boiling points are fundamental experimental procedures in chemistry for the characterization of a substance.

Melting Point Determination:

The melting point of this compound is typically determined using a capillary melting point apparatus. A small, powdered sample of the solidified compound is packed into a thin-walled capillary tube. This tube is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range. For a pure substance, this range is typically narrow. The reported melting point of 4-7 °C indicates that this compound is a solid at or near refrigeration temperatures.[1][2][3][4]

Boiling Point Determination:

The boiling point of this compound is determined at a reduced pressure (10 mmHg) to prevent decomposition that might occur at its atmospheric boiling point.[1][2][3][4] The standard method involves placing the liquid in a distillation flask connected to a condenser and a vacuum source. A thermometer is placed so that the bulb is just below the side arm of the flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid. The flask is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the melting and boiling points of a chemical compound like this compound.

Caption: Workflow for Determining Melting and Boiling Points.

References

An In-depth Technical Guide to the Solubility of 1-Bromotridecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-bromotridecane in organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on the foundational principles governing the solubility of long-chain haloalkanes, offers qualitative solubility information, and presents a detailed experimental protocol for the precise quantitative determination of this compound's solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical knowledge and practical methodologies to effectively utilize this compound in various solvent systems.

Introduction to this compound and its Solubility

This compound (C₁₃H₂₇Br) is a long-chain alkyl halide. Its molecular structure, characterized by a long, nonpolar thirteen-carbon chain and a polar carbon-bromine bond, dictates its solubility behavior. Understanding its solubility is crucial for a variety of applications, including organic synthesis, formulation development, and reaction kinetics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility characteristics and for designing appropriate experimental procedures.

| Property | Value |

| Molecular Formula | C₁₃H₂₇Br |

| Molecular Weight | 263.26 g/mol |

| Appearance | Light yellow liquid |

| Melting Point | 4-7 °C |

| Boiling Point | 148-150 °C at 10 mmHg |

| Density | 1.03 g/mL at 25 °C |

| Refractive Index | n20/D 1.459 |

Qualitative and Predicted Solubility of this compound

Based on the "like dissolves like" principle and the known behavior of similar long-chain haloalkanes, the predicted solubility of this compound in various common organic solvents is summarized in Table 2. It is important to note that these are predictions and should be confirmed by experimental determination for quantitative applications.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Halogenated | Chloroform, Dichloromethane | Soluble | Similar polarity and intermolecular forces.[3] |

| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl group can interact with the C-Br bond, while the alkyl chain interacts with the tridecyl chain.[3] |

| Hydrocarbons | Hexane, Toluene, Cyclohexane | Highly Soluble | Nonpolar solvents readily dissolve the long nonpolar alkyl chain of this compound.[4] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Highly Soluble | Ethers have a slight polarity and can effectively solvate the alkyl chain.[5] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | Ketones are polar aprotic solvents that can interact with the polar C-Br bond. |

| Esters | Ethyl acetate | Soluble | Esters are moderately polar and are good solvents for a wide range of organic compounds. |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderately to Sparingly Soluble | The high polarity of these solvents may not be as compatible with the long nonpolar chain of this compound. |

| Water | Insoluble | The high polarity and strong hydrogen bonding of water make it a poor solvent for the nonpolar this compound.[2] |

Theoretical Framework of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The process can be conceptually broken down into three steps, as illustrated in the diagram below.

References

Synthesis of 1-Bromotridecane from Tridecan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 1-bromotridecane from its corresponding alcohol, tridecan-1-ol. This compound is a valuable alkylating agent and intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex organic molecules. This document details established synthetic methodologies, providing in-depth experimental protocols and a comparative analysis of reaction parameters.

Core Synthesis Methodologies

The conversion of tridecan-1-ol to this compound is a classic nucleophilic substitution reaction. The primary methods involve the use of hydrogen bromide generated in situ, phosphorus tribromide, or the Appel reaction. Each method offers distinct advantages and disadvantages concerning yield, reaction conditions, and substrate scope.

| Method | Reagents | Solvent | Reaction Time (approx.) | Temperature (°C) | Yield (%) |

| Method A: Hydrobromic Acid/Sulfuric Acid | HBr, H₂SO₄ | None | 2-4 hours | Reflux (120-130) | ~85-95 |

| Method B: Phosphorus Tribromide | PBr₃ | None or Dichloromethane | 1-3 hours | 0 to reflux | ~80-90 |

| Method C: Appel Reaction | CBr₄, PPh₃ | Dichloromethane | 1-2 hours | 0 to Room Temp | ~90-98 |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound from tridecan-1-ol.

Method A: Synthesis using Hydrobromic Acid and Sulfuric Acid

This method is a robust and cost-effective procedure for the large-scale synthesis of primary alkyl bromides.

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add tridecan-1-ol (100 g, 0.5 mol).

-

Carefully and with cooling, slowly add concentrated sulfuric acid (50 mL).

-

To this mixture, add 48% aqueous hydrobromic acid (170 mL, 1.5 mol).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature. Two layers will form.

-

Separate the upper organic layer containing the crude this compound.

-

Wash the organic layer sequentially with water (2 x 100 mL), cold concentrated sulfuric acid (1 x 50 mL) to remove any unreacted alcohol and ethers, water (1 x 100 mL), and finally with 10% aqueous sodium carbonate solution (100 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation (boiling point of this compound is approximately 148-150 °C at 10 mmHg) to yield pure this compound as a colorless to light-yellow liquid.

Method B: Synthesis using Phosphorus Tribromide

This method is effective for the conversion of primary and secondary alcohols to their corresponding bromides.

Procedure:

-

In a 250 mL three-necked round-bottom flask fitted with a dropping funnel, a mechanical stirrer, and a condenser connected to a gas trap (to absorb HBr fumes), place tridecan-1-ol (50 g, 0.25 mol) in dichloromethane (100 mL).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (27.1 g, 0.1 mol) dropwise from the dropping funnel with vigorous stirring over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (200 g).

-

Separate the organic layer and wash it with water (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the residue by vacuum distillation to afford this compound.

Method C: Synthesis using the Appel Reaction

The Appel reaction provides a mild and high-yielding method for the bromination of alcohols.

Procedure:

-

To a 500 mL round-bottom flask, add tridecan-1-ol (20 g, 0.1 mol) and carbon tetrabromide (36.5 g, 0.11 mol) in dry dichloromethane (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triphenylphosphine (28.8 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition, stir the reaction mixture at room temperature for 1-2 hours.

-

The reaction mixture can be filtered through a short plug of silica gel to remove the triphenylphosphine oxide byproduct, eluting with hexane.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be further purified by flash column chromatography on silica gel (eluent: hexane) to give highly pure this compound.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis of this compound from tridecan-1-ol, followed by purification.

Caption: General workflow for the synthesis and purification of this compound.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure of the alkyl bromide.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the absence of the hydroxyl group from the starting material.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers should always adhere to proper laboratory safety procedures when handling the reagents and performing the reactions described.

An In-depth Technical Guide to the Bromination of Long-Chain Alcohols

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary mechanisms and methodologies for the conversion of long-chain primary alcohols into their corresponding bromoalkanes, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.

Introduction: The Significance of Deoxybromination

The conversion of a hydroxyl group into a bromine atom (deoxybromination) is a fundamental functional group interconversion in organic synthesis. The resulting long-chain alkyl bromides are versatile intermediates, readily participating in nucleophilic substitution and organometallic reactions to build molecular complexity. For primary long-chain alcohols, the primary challenge is to achieve high conversion under conditions that avoid side reactions such as ether formation or elimination. The choice of brominating agent is dictated by factors including substrate compatibility, desired stereochemical outcome (though often not relevant for achiral long-chain alcohols), and reaction scale. This guide details the mechanisms, protocols, and quantitative aspects of the most effective and commonly employed methods.

Bromination using Hydrobromic Acid (HBr)

The use of hydrobromic acid, typically generated in situ from sodium bromide (NaBr) and a strong, non-oxidizing acid like sulfuric acid (H₂SO₄), is a classic and cost-effective method for preparing primary alkyl bromides.

Mechanism of Action

For primary long-chain alcohols, the reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction pathway involves three key steps:

-

Protonation of the Alcohol : The strong acid (H₂SO₄) protonates the hydroxyl group of the alcohol, converting it into a much better leaving group (an alkyloxonium ion, R-OH₂⁺).

-

Generation of Nucleophile : Sulfuric acid reacts with sodium bromide to generate hydrogen bromide (HBr), which serves as the source of the bromide nucleophile (Br⁻).

-

Nucleophilic Attack : The bromide ion acts as a nucleophile, attacking the electrophilic carbon atom bearing the alkyloxonium group in a concerted, backside attack. This displaces a molecule of water and forms the C-Br bond.

This Sₙ2 pathway is favored for primary alcohols as it avoids the formation of a highly unstable primary carbocation.

Signaling Pathway Diagram

Caption: Sₙ2 mechanism for the bromination of a primary alcohol with HBr/H₂SO₄.

Experimental Protocol: Synthesis of 1-Bromododecane

This protocol is adapted from established procedures for the synthesis of 1-bromododecane from 1-dodecanol.[1][2]

-

Materials :

-

1-Dodecanol (1.00 mole, 186.3 g)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%) (0.5-0.75 moles, 27-41 mL)

-

Hydrobromic Acid (HBr, 48% aqueous) (1.25-2.0 moles, 140-230 mL) or Sodium Bromide (NaBr) (1.25-2.0 moles, 129-206 g) and water.

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Calcium Chloride (CaCl₂), anhydrous

-

-

Procedure :

-

To a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1-dodecanol (1.00 mole).

-

With cooling in an ice bath and vigorous stirring, slowly add concentrated sulfuric acid (0.75 moles).

-

After the addition is complete, slowly add 48% hydrobromic acid (2.0 moles).

-

Heat the mixture to reflux (oil bath temperature of ~140°C) and maintain reflux with vigorous stirring for 5-6 hours.[1]

-

After cooling, transfer the mixture to a separatory funnel. The upper layer is the crude 1-bromododecane.

-

Wash the organic layer sequentially with water, cold concentrated sulfuric acid (to remove any dialkyl ether byproduct), water again, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with water.[2]

-

Dry the crude product over anhydrous calcium chloride.

-

Purify the 1-bromododecane by vacuum distillation, collecting the fraction boiling at 134-135°C/6 mmHg.[2]

-

Bromination using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a highly effective reagent for converting primary and secondary alcohols to alkyl bromides. It is often preferred over HBr for its milder conditions and its ability to avoid carbocation rearrangements, although this is less critical for unhindered primary alcohols.

Mechanism of Action

The reaction also proceeds via an Sₙ2 mechanism but involves the in situ conversion of the hydroxyl group into an excellent leaving group—a dibromophosphite ester.

-

Activation of Alcohol : The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces one bromide ion and forms a protonated alkoxy-dibromophosphite intermediate.

-

Deprotonation : A weak base (another alcohol molecule or an added non-nucleophilic base like pyridine) deprotonates the intermediate to form an alkoxy-dibromophosphite.

-

Nucleophilic Attack : The bromide ion (Br⁻) liberated in the first step performs a backside Sₙ2 attack on the carbon atom bonded to the oxygen, displacing the O-PBr₂ group and forming the alkyl bromide with inversion of configuration. The leaving group ultimately forms phosphorous acid (H₃PO₃) upon workup.

One mole of PBr₃ can, in principle, convert three moles of alcohol.

Signaling Pathway Diagram

Caption: Sₙ2 mechanism for the bromination of a primary alcohol with PBr₃.

Experimental Protocol: Synthesis of 1-Bromododecane

This protocol is based on a patented procedure for the synthesis of 1-bromododecane from lauryl alcohol (1-dodecanol) using PBr₃ generated in situ.

-

Materials :

-

1-Dodecanol (Lauryl Alcohol) (1.0 mole, 186.3 g)

-

Red Phosphorus (0.35 mole, 10.8 g)

-

Bromine (0.38 mole, 60.7 g, 19.5 mL)

-

Saturated Sodium Chloride (NaCl) solution

-

Sodium Carbonate (Na₂CO₃) solution (2%)

-

-

Procedure :

-

In a 500 mL reaction flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 1-dodecanol and red phosphorus.

-

Heat the mixture with vigorous stirring to over 100°C.

-

Slowly add bromine via the dropping funnel, maintaining the reaction temperature around 130°C.

-

After the addition is complete, continue to stir the reaction at 130°C for 1 hour.

-

Cool the reaction mixture to room temperature and filter to remove unreacted phosphorus.

-

Wash the filtrate (the crude product) twice with saturated aqueous sodium chloride solution.

-

Wash with 2% sodium carbonate solution to neutralize any remaining acid until the pH of the organic layer is 7-8.

-

Finally, wash with water.

-

Purify the crude 1-bromododecane by vacuum distillation, collecting the fraction at 140–160°C/20 mmHg.

-

The Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄).

Mechanism of Action

The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by a bromide ion in an Sₙ2 reaction.

-

Phosphonium Salt Formation : PPh₃ attacks a bromine atom of CBr₄, displacing the tribromomethanide anion (CBr₃⁻) to form a phosphonium salt, [Ph₃PBr]⁺.

-

Proton Transfer : The CBr₃⁻ anion is a strong base and deprotonates the alcohol, forming bromoform (CHBr₃) and a sodium alkoxide.

-

Alkoxyphosphonium Formation : The alkoxide attacks the electrophilic phosphorus atom of the [Ph₃PBr]⁺ salt, displacing bromide to form an alkoxyphosphonium salt, [R-O-PPh₃]⁺.

-

Nucleophilic Attack : The bromide ion liberated in the previous step attacks the carbon of the alkoxyphosphonium salt via an Sₙ2 mechanism. This results in the formation of the alkyl bromide with inversion of configuration and the highly stable triphenylphosphine oxide (TPPO), which is a major driving force for the reaction.

Experimental Workflow Diagram

Caption: General experimental workflow for the Appel bromination reaction.

Experimental Protocol: General Procedure for Primary Alcohols

This protocol is adapted from a procedure for the bromination of 2-phenylethyl alcohol and is broadly applicable to other primary alcohols.

-

Materials :

-

Primary Alcohol (1.0 equiv)

-

Carbon Tetrabromide (CBr₄) (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Silica Gel for column chromatography

-

-

Procedure :

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 equiv) and carbon tetrabromide (1.2 equiv) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Prepare a separate solution of triphenylphosphine (1.5 equiv) in anhydrous dichloromethane.

-

Add the triphenylphosphine solution dropwise to the cooled alcohol solution with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure alkyl bromide, separating it from the triphenylphosphine oxide byproduct.

-

Other Bromination Methods

Thionyl Bromide (SOBr₂)

Thionyl bromide (SOBr₂) converts alcohols to alkyl bromides via a mechanism analogous to PBr₃. The alcohol attacks SOBr₂, forming an intermediate R-O-SOBr, which is then displaced by a bromide ion in an Sₙ2 reaction. SOBr₂ is more reactive and less commonly used than PBr₃, and specific, well-documented protocols for long-chain alcohols are less prevalent.[3]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder alternative to strongly acidic conditions. In this method, the long-chain alcohol is dissolved in an immiscible organic solvent, while an aqueous solution contains the bromide source (e.g., HBr or NaBr). A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), transports the bromide nucleophile from the aqueous phase into the organic phase to react with the alcohol. This technique can lead to high yields and selectivity under relatively mild conditions, but requires careful optimization of the catalyst, solvent, and reaction conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the bromination of long-chain primary alcohols using the discussed methodologies.

| Method | Reagent(s) | Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| HBr/H₂SO₄ | HBr (48%), H₂SO₄ | 1-Dodecanol | 140 | 5 - 6 | 90 - 91 | [1][2] |

| PBr₃ (in situ) | Red P, Br₂ | 1-Dodecanol | ~130 | 1 | 88.3 | |

| Appel Reaction | PPh₃, CBr₄ | 2-Phenylethyl Alcohol* | 0 → RT | 1 | 96 |

*Note: Data for 2-phenylethyl alcohol is provided as a representative example for a primary alcohol in the Appel Reaction.

Conclusion

For the large-scale, cost-effective synthesis of long-chain primary bromides like 1-bromododecane, the HBr/H₂SO₄ method remains a robust and high-yielding choice. The PBr₃ method offers a reliable alternative, operating under slightly different conditions and also providing excellent yields. For substrates that are sensitive to strong acids or high temperatures, the Appel reaction provides an exceptionally mild and efficient, albeit more expensive, route with the primary drawback being the need to remove the stoichiometric triphenylphosphine oxide byproduct via chromatography. The selection of the optimal method depends on the specific requirements of the synthesis, including scale, cost, purity requirements, and substrate sensitivity.

References

Spectroscopic Profile of 1-Bromotridecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-bromotridecane (C₁₃H₂₇Br), a vital long-chain alkyl halide intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in its aliphatic chain.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.41 | Triplet (t) | 2H | -CH₂-Br (C1) |

| ~1.85 | Quintet (p) | 2H | -CH₂-CH₂Br (C2) |

| ~1.26 | Broad Signal | ~20H | -(CH₂)₁₀- (C3-C12) |

| ~0.88 | Triplet (t) | 3H | -CH₃ (C13) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~33.9 | C1 (-CH₂Br) |

| ~32.8 | C2 |

| ~29.7 - ~29.4 | C4 - C11 |

| ~28.8 | C3 |

| ~28.2 | C12 |

| ~22.7 | C13 (-CH₃) |

| ~14.1 | C14 (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for C-H and C-Br bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H stretch (asymmetric) |

| 2853 | Strong | C-H stretch (symmetric) |

| 1465 | Medium | -CH₂- bend (scissoring) |

| 722 | Medium | -(CH₂)n- rock (n ≥ 4) |

| ~645 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic fragmentation pattern for a long-chain alkyl bromide.

| m/z | Relative Intensity | Assignment |

| 264 | Low | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 262 | Low | [M]⁺ (presence of ⁷⁹Br isotope) |

| 183 | Moderate | [M - Br]⁺ |

| 135 | Moderate | [C₄H₈Br]⁺ |

| 57 | High | [C₄H₉]⁺ (t-butyl cation, rearranged) |

| 43 | Base Peak | [C₃H₇]⁺ (propyl cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe is utilized.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence (zg30) is used.

-

Number of Scans: 16 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1.0 second is set between scans.

-

Acquisition Time: An acquisition time of approximately 4 seconds is used.

-

Spectral Width: The spectral width is set to cover the range of -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (zgpg30) is employed.

-

Number of Scans: A higher number of scans (e.g., 1024) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2.0 seconds is used.

-

Spectral Width: The spectral width is set to cover the range of 0 to 220 ppm.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) is used.

-

Acquisition:

-

Spectral Range: The spectrum is recorded in the range of 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is typically used.

-

Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced via direct injection or through a gas chromatograph (GC) for separation prior to mass analysis. For GC-MS, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected.

-

Instrumentation: A GC-MS system such as an Agilent 7890B GC coupled to a 5977A MSD (or equivalent) is used.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method.

-

Mass Analyzer: A quadrupole mass analyzer is commonly used.

-

Mass Range: The mass-to-charge (m/z) ratio is scanned over a range of approximately 35 to 500 amu.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks (M⁺ and M+2⁺) and the major fragment ions.

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

1-Bromotridecane safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for 1-Bromotridecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 765-09-3), a long-chain alkyl bromide. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to be a valuable resource for professionals working with this chemical in research and development settings.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. These characteristics are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₇Br | [1][2][3] |

| Molecular Weight | 263.26 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid/oil | [1][4] |

| Melting Point | 4-7 °C | [1][4][5] |

| Boiling Point | 148-150 °C at 10 mmHg | [1][4][5] |

| Density | 1.03 g/mL at 25 °C | [1][5] |

| Vapor Density | 9.2 (vs air) | [1][5] |

| Vapor Pressure | 0.00322 mmHg at 25 °C | [4] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][2] |

| Refractive Index | n20/D 1.459 | [1][4][5] |

| Solubility | Soluble in Chloroform, Methanol. Insoluble in water. | [1][4] |

| Stability | Stable under normal conditions. | [1] |

| Incompatibilities | Strong bases, strong oxidizing agents. | [1] |

Toxicological Information

The toxicological profile of this compound is summarized below. The available data indicates that it is harmful if swallowed and can cause irritation to the skin and respiratory system, with a risk of serious eye damage.

| Endpoint | Result | Species | Reference(s) |

| Acute Toxicity (Oral) | Harmful if swallowed (Category 4) | Not specified | [3][6] |

| Acute Toxicity (Intravenous) | LD50: 180 mg/kg | Mouse | [7] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | Not specified | [3][6] |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1) | Not specified | [3][6] |

| STOT-Single Exposure | May cause respiratory irritation (Category 3) | Not specified | [3][6] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH. | Not applicable | [7] |

| Mutagenicity | No data available | Not applicable | [7] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements and pictograms.

| GHS Classification | Hazard Statement | Signal Word | Pictogram | Reference(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | [3][6] | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | [3][6] | |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | Danger | [3][6] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | [3][6] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the safety data for this compound.

Flash Point Determination (ASTM D93)

The flash point of this compound is determined using the Pensky-Martens closed-cup method, as standardized by ASTM D93.[8] This test is suitable for petroleum products with flash points between 40°C and 370°C.[2][9][10]

Methodology:

-

A brass test cup is filled with the sample to a specified level.

-

The cup is closed with a lid that has openings for an ignition source and a stirrer.

-

The sample is heated at a controlled rate while being continuously stirred.[8]

-

At regular temperature intervals, the stirring is paused, and an ignition source (a small flame) is dipped into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.[8]

Acute Dermal Toxicity (OECD Guideline 402)

This test is designed to assess the short-term toxic effects of a substance following a single, uninterrupted dermal exposure.[11][12]

Methodology:

-

The test is typically performed on a small number of animals of a single sex (usually female rats).[13]

-

The fur is removed from a dorsal area of the trunk of the test animal (approximately 10% of the body surface area).[14]

-

The test substance is applied uniformly over the shaved area and held in contact with the skin with a porous gauze dressing for a 24-hour period.[14]

-

A fixed dose procedure is used, starting with a dose based on available information or a sighting study.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[12]

-

The LD50 (the dose causing death in 50% of the test animals) can be estimated from the observed mortalities.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This method evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin.[15]

Methodology:

-

The test is typically conducted on albino rabbits.

-

A small amount of the test substance (0.5 mL for liquids) is applied to a small patch of shaved skin (approximately 6 cm²).

-

The treated area is covered with a gauze patch for a 4-hour exposure period.

-

After exposure, the substance is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.

-

The severity of the skin reactions is scored to determine the level of irritation or corrosion.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye after a single application.[3][6]

Methodology:

-

The test is typically performed on a single albino rabbit initially.

-

A single dose of the test substance is applied into the conjunctival sac of one eye, while the other eye serves as a control.[3]

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

The severity and reversibility of any lesions are scored to classify the substance's irritation or corrosive potential.

-

The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[6]

Handling and Emergency Procedures

Proper handling and emergency preparedness are crucial when working with this compound. The following workflow illustrates the recommended procedure for handling a spill.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. 1-溴十三烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. Synthesis of long-chain alkyl and alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nipissingu.ca [nipissingu.ca]

- 6. This compound | C13H27Br | CID 13000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN113307289A - Resource recycling method for hazardous waste containing brominated alkanes - Google Patents [patents.google.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. researchgate.net [researchgate.net]

- 10. bucknell.edu [bucknell.edu]

- 11. calpaclab.com [calpaclab.com]

- 12. epa.gov [epa.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. campusoperations.temple.edu [campusoperations.temple.edu]

- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]

An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 1-Bromotridecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 1-bromotridecane, a long-chain primary alkyl halide. As a versatile building block in organic synthesis, understanding the nuances of its reactivity is crucial for the development of novel chemical entities and pharmaceutical intermediates. This document details the primary reaction pathways, including nucleophilic substitution (SN2), elimination (E2), organometallic compound formation, and various coupling reactions. Emphasis is placed on providing quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to aid in practical laboratory applications.

Introduction

This compound (CH3(CH2)12Br) is a linear alkyl bromide that serves as a key intermediate in the synthesis of a wide array of organic molecules. Its long alkyl chain imparts lipophilicity, a property often sought in drug design to enhance membrane permeability and bioavailability. The reactivity of this compound is primarily dictated by the C-Br bond, where the carbon atom is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. As a primary alkyl halide, this compound predominantly undergoes SN2 reactions, with minimal steric hindrance at the reaction center. However, under appropriate conditions, it can also participate in elimination reactions and form organometallic reagents, which are precursors for various carbon-carbon bond-forming reactions.

This guide will delve into the key reactions of this compound, providing researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C13H27Br |

| Molecular Weight | 263.26 g/mol |

| Appearance | Light yellow liquid |

| Melting Point | 4-7 °C |

| Boiling Point | 148-150 °C at 10 mmHg |

| Density | 1.03 g/mL at 25 °C |

| Refractive Index | n20/D 1.459 |

Nucleophilic Substitution Reactions (SN2)

The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) reaction. This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the bromide leaving group and an inversion of stereochemistry if the carbon were chiral.

Methodological & Application

1-Bromotridecane as a Precursor in Grignard Reagent Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-bromotridecane in the synthesis of the corresponding Grignard reagent, tridecylmagnesium bromide. This versatile organometallic compound serves as a key intermediate for the introduction of a C13 alkyl chain in the synthesis of complex organic molecules, with applications in various fields, including drug development.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent yields the corresponding Grignard reagent.[1] this compound, a long-chain alkyl halide, is a valuable precursor for the synthesis of tridecylmagnesium bromide. This reagent is particularly useful for introducing a long lipophilic alkyl chain into a molecule, a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of drug candidates.[2]

The general scheme for the formation of a Grignard reagent is as follows:

R-X + Mg → R-MgX (where R = alkyl or aryl, X = Cl, Br, I)

The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[1] This allows Grignard reagents to react with a wide range of electrophiles, most notably carbonyl compounds such as aldehydes, ketones, and esters, to form alcohols.[3]

Data Presentation

Table 1: Synthesis of Tridecylmagnesium Bromide

| Parameter | Value | Reference |

| Precursor | This compound | [4] |

| Reagent | Magnesium turnings | [4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |

| Initiator | 1,2-Dibromoethane | [4] |

| Reaction Time | 2 hours | [4] |

| Final Concentration | 0.44 M in THF | [4] |

Table 2: General Reactions of Tridecylmagnesium Bromide with Carbonyl Compounds

| Carbonyl Compound | Product Type | Stoichiometry (Grignard:Carbonyl) | General Reaction Scheme |

| Aldehyde | Secondary Alcohol | 1:1 | R-CHO + C13H27MgBr → R-CH(OH)-C13H27 |

| Ketone | Tertiary Alcohol | 1:1 | R-CO-R' + C13H27MgBr → R-C(OH)(R')-C13H27 |

| Ester | Tertiary Alcohol | 2:1 | R-COOR' + 2 C13H27MgBr → R-C(OH)(C13H27)2 |

Experimental Protocols

Caution: Grignard reagents are highly reactive and sensitive to moisture and air. All reactions must be carried out under anhydrous conditions using dried glassware and an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of Tridecylmagnesium Bromide

This protocol is adapted from a documented synthesis of tridecylmagnesium bromide.[4]

Materials:

-

This compound (971 µL, 3.72 mmol)

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF) (7.45 mL)

-

1,2-Dibromoethane (a few drops as an initiator)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer.

Procedure:

-

Preparation: Assemble and flame-dry the glassware under a stream of inert gas.

-

Magnesium Activation: Place magnesium turnings in the reaction flask. Briefly heat the flask with a heat gun under vacuum and then allow it to cool to room temperature under an inert atmosphere. This helps to activate the magnesium surface.

-

Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings in a minimal amount of anhydrous THF. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color or the evolution of gas.

-

Grignard Reagent Formation: Once the reaction has initiated, add a solution of this compound in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture for 2 hours at room temperature to ensure the complete consumption of this compound.[4] The resulting greyish solution is the Grignard reagent, tridecylmagnesium bromide, at an approximate concentration of 0.44 M in THF.[4] This solution can be used directly in subsequent reactions.

Protocol 2: General Procedure for the Reaction of Tridecylmagnesium Bromide with an Aldehyde (e.g., Benzaldehyde)

Materials:

-

Tridecylmagnesium bromide solution (from Protocol 1)

-

Benzaldehyde

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of benzaldehyde in anhydrous THF.

-

Addition of Grignard Reagent: Cool the benzaldehyde solution to 0 °C using an ice bath. Slowly add the prepared tridecylmagnesium bromide solution dropwise with stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Reaction of Tridecylmagnesium Bromide with a Ketone (e.g., Acetone)

Materials:

-

Tridecylmagnesium bromide solution (from Protocol 1)

-

Acetone

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of acetone in anhydrous THF.

-

Addition of Grignard Reagent: Cool the acetone solution to 0 °C using an ice bath. Slowly add the prepared tridecylmagnesium bromide solution dropwise with stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 4: General Procedure for the Reaction of Tridecylmagnesium Bromide with an Ester (e.g., Ethyl Acetate)

Materials:

-

Tridecylmagnesium bromide solution (from Protocol 1)

-

Ethyl acetate

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of ethyl acetate in anhydrous THF.

-

Addition of Grignard Reagent: Cool the ethyl acetate solution to 0 °C using an ice bath. Slowly add at least two equivalents of the prepared tridecylmagnesium bromide solution dropwise with stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Caption: Workflow for the synthesis of tridecylmagnesium bromide.

Caption: General signaling pathway for Grignard reaction.

Applications in Drug Development

The introduction of long alkyl chains can significantly impact the lipophilicity of a drug molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The tridecyl group, introduced via tridecylmagnesium bromide, can be utilized to:

-

Increase Lipophilicity: Enhancing the ability of a drug to cross cell membranes and the blood-brain barrier.

-

Modulate Binding to Target Proteins: The long alkyl chain can interact with hydrophobic pockets in target proteins, potentially increasing binding affinity and selectivity.

-

Improve Formulation: Increased lipophilicity can improve the solubility of a drug in lipid-based formulations.

References

Application Notes and Protocols for the Grignard Reaction of 1-Bromotridecane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful preparation and reaction of tridecylmagnesium bromide, a Grignard reagent derived from 1-bromotridecane. Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules.[1] The protocols outlined below are intended to serve as a comprehensive guide for laboratory personnel, ensuring safe and efficient execution of this important reaction.